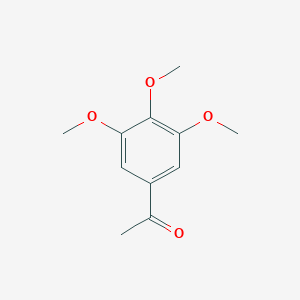

3',4',5'-Trimethoxyacetophenone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGQIIQFXCXZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150481 | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-86-3 | |

| Record name | 3′,4′,5′-Trimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1136-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1136-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4',5'-Trimethoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-trimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4',5'-TRIMETHOXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35KU75558G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone (CAS: 1136-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',5'-Trimethoxyacetophenone, a member of the acetophenone (B1666503) class of organic compounds, is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Characterized by an acetophenone core substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring, this compound serves as a crucial precursor for the synthesis of a wide array of biologically active molecules, most notably chalcones with significant therapeutic potential.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and the synthesis of its derivatives, spectroscopic data, and an exploration of its role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is typically a white to yellow crystalline powder.[1][4] It is slightly soluble in water but shows good solubility in organic solvents.[1][5]

| Property | Value | Reference(s) |

| CAS Number | 1136-86-3 | [6] |

| Molecular Formula | C₁₁H₁₄O₄ | [2] |

| Molecular Weight | 210.23 g/mol | [2] |

| IUPAC Name | 1-(3,4,5-trimethoxyphenyl)ethanone | [7] |

| Synonyms | Acetophenone, 3',4',5'-trimethoxy-; 1-(3,4,5-Trimethoxyphenyl)ethanone | [7] |

| Appearance | White to yellow crystalline powder | [1][4] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 173-174 °C at 10 mmHg | [2][8] |

| Solubility | Slightly soluble in water | [1][5] |

| InChI | InChI=1S/C11H14O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 | [5] |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | s | 2H | Ar-H (H-2', H-6') |

| 3.93 | d (J=2.5 Hz) | 9H | -OCH₃ (3', 4', 5') |

| 2.60 | s | 3H | -COCH₃ |

| Solvent: CDCl₃, Frequency: 500 MHz[4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 196.9 | C=O |

| 153.1 | C-3', C-5' |

| 143.1 | C-4' |

| 132.5 | C-1' |

| 105.9 | C-2', C-6' |

| 60.9 | 4'-OCH₃ |

| 56.3 | 3', 5'-OCH₃ |

| 26.4 | -COCH₃ |

| Solvent: CDCl₃, Frequency: 125 MHz[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2940 | C-H (Aliphatic) Stretch |

| ~1680 | C=O (Aryl Ketone) Stretch |

| ~1580, ~1500 | C=C (Aromatic) Stretch |

| ~1250, ~1120 | C-O (Methoxy) Stretch |

| Sample Preparation: KBr Pellet[6] |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 210 | [M]⁺ |

| 195 | [M - CH₃]⁺ |

| 167 | [M - COCH₃]⁺ |

| Ionization Method: Electron Ionization (EI)[7][9] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from general Friedel-Crafts acylation procedures.[10][11][12]

Materials:

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.05 eq.) dissolved in anhydrous DCM dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound.[3]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1M

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of NaOH or KOH (e.g., 30% in ethanol) to the flask and stir at room temperature for 30 minutes.

-

Add the substituted aromatic aldehyde (1.2 eq.) dropwise to the reaction mixture.

-

Continue stirring at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath and neutralize with 1M HCl.

-

The precipitated chalcone product is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the purified chalcone derivative. Further purification can be achieved by recrystallization.

Biological Activities and Applications in Drug Development

This compound itself is primarily valued as a synthetic intermediate. However, the derivatives synthesized from this core, particularly chalcones, have demonstrated a broad spectrum of biological activities, with anticancer properties being the most extensively studied.[3]

Anticancer Activity

Chalcones derived from this compound have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[13][14] The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore that contributes significantly to the anticancer activity of these compounds.[3]

Table of Cytotoxic Activity of this compound-Derived Chalcones:

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Chalcone 10 (Indolyl derivative) | HCT116 (Colon) | < 0.05 | [13] |

| HT-29 (Colon) | < 0.05 | [13] | |

| DU145 (Prostate) | < 0.05 | [13] | |

| PC3 (Prostate) | < 0.05 | [13] | |

| Chalcone 13 (Chromonyl derivative) | HCT116 (Colon) | 5.1 ± 0.3 (48h) | [13] |

| HT-29 (Colon) | 2.6 ± 0.2 (48h) | [13] | |

| DU145 (Prostate) | 4.3 ± 0.5 (48h) | [13] | |

| PC3 (Prostate) | 3.8 ± 0.2 (48h) | [13] | |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 5.6 ± 0.42 µg/mL (48h) | [15] |

| MCF7 (Breast) | 11.5 ± 0.9 µg/mL (48h) | [15] | |

| Chalcone 1 | MCF-7 (Breast) | < 20 µg/mL | [14] |

| Chalcone 5 | MCF-7 (Breast) | < 20 µg/mL | [14] |

| Chalcone 23 | MCF-7 (Breast) | < 20 µg/mL | [14] |

| Chalcone 25 | MCF-7 (Breast) | < 20 µg/mL | [14] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism by which these chalcone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[16] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[16]

Biological Assay Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[3][17][18][19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

96-well microplates

-

Test compound stock solution (in DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.[1][20]

Materials:

-

Lyophilized tubulin (≥99% pure)

-

General Tubulin Buffer (GTP)

-

Guanosine-5'-triphosphate (GTP) stock solution

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v). Keep the solution on ice.

-

In a pre-chilled 96-well plate, add 10 µL of various concentrations of the test compound (dissolved in buffer) or a vehicle control.

-

To initiate polymerization, add 100 µL of the tubulin solution and 1 µL of GTP stock solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

-

Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key starting material in the synthesis of pharmacologically relevant compounds, particularly chalcones with potent anticancer activity. Its trimethoxyphenyl moiety is crucial for the biological efficacy of its derivatives, which primarily act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration and optimization of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. This compound(1136-86-3) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 1136-86-3 | Benchchem [benchchem.com]

- 7. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]

- 13. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. anjs.edu.iq [anjs.edu.iq]

- 18. merckmillipore.com [merckmillipore.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 3',4',5'-Trimethoxyacetophenone

An In-depth Technical Guide to the Physical Properties of 3',4',5'-Trimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] It is a member of the acetophenone (B1666503) class, characterized by an acetophenone structure substituted with three methoxy (B1213986) groups at the 3', 4', and 5' positions of the phenyl ring.[2][3] This compound is frequently utilized in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its structural features, particularly the trimethoxylated phenyl ring, make it a key precursor in the synthesis of various biologically active molecules, including chalcones, which are known for their potential therapeutic properties.[4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

This compound typically appears as a white to off-white or light yellow crystalline solid or powder.[1][2][5][6] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₄ | [1][6][7] |

| Molecular Weight | 210.23 g/mol | [3][5][8] |

| Melting Point | 72-84 °C | [5][6][9][10] |

| Boiling Point | 132-134 °C at 1 Torr; 173-174 °C at 10 mmHg; 224 °C at 40 mmHg | [5][7][9][10] |

| Density | ~1.192 g/cm³ (rough estimate) | [5][7] |

| Appearance | White to off-white crystalline solid/powder | [1][5][6] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone | [1][5][7] |

| Vapor Pressure | 0.000361 mmHg at 25°C | [5][7] |

| Refractive Index | ~1.5075 (estimate) | [5][7] |

| Flash Point | 173-174°C at 10mm | [5][7] |

| XLogP3 | 1.2 | [5] |

| Topological Polar Surface Area | 44.8 Ų | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methoxy protons, and the acetyl methyl protons.[11][12][13] The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[14]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O bonds of the methoxy groups, as well as bands associated with the aromatic ring.[15][16][17]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4][18] The predicted m/z values for common adducts are [M+H]⁺ at 211.09648 and [M+Na]⁺ at 233.07842.[4][19]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[20][21] A sharp melting range typically signifies a pure compound, while a broad melting range suggests the presence of impurities.[20]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[22] The tube is then tapped gently to ensure the sample is compact.[22]

-

Apparatus Setup : The capillary tube is placed in the heating block of a melting point apparatus.[20][23] A thermometer is inserted into the apparatus to monitor the temperature.[23]

-

Heating : The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[20][21]

-

Observation and Recording : The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[20][22] The melting point is reported as the range T1-T2.[20]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For solids with a relatively low melting point, the boiling point is determined at reduced pressure to prevent decomposition.

Methodology: Capillary Method (Siwoloboff's Method)

-

Sample Preparation : A small amount of molten this compound is placed in a small test tube (fusion tube).[24] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[24]

-

Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., a Thiele tube with paraffin (B1166041) oil or an aluminum block).[24][25][26] The setup should allow for slow and uniform heating.[24]

-

Heating and Observation : The apparatus is heated gently.[25] As the temperature rises, air trapped in the capillary tube will expand and bubble out.[27] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted.[24]

-

Recording : The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[27]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[28]

Methodology: Saturation Method

-

Solvent Addition : In a test tube, a pre-weighed amount of this compound is taken.[29] A specific volume of the chosen solvent (e.g., water, ethanol) is added incrementally at a constant temperature.[28]

-

Agitation : After each addition of the solvent, the mixture is vigorously agitated to facilitate dissolution.[28][29]

-

Observation : The process is continued until the solid is completely dissolved. If the solid does not dissolve after adding a certain volume of solvent, it is considered slightly soluble or insoluble.[28]

-

Quantification (for precise measurement) : To determine the exact solubility, a saturated solution is prepared by adding excess solute to the solvent and stirring for an extended period to reach equilibrium. The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).[30][31]

Caption: Workflow for Solubility Determination.

Role in Synthesis of Bioactive Compounds

This compound is a key building block for the synthesis of more complex molecules with potential biological activity.[4] A notable application is in the Claisen-Schmidt condensation reaction to form chalcones.[4] These chalcones, which incorporate the 3,4,5-trimethoxyphenyl moiety, have been investigated for various pharmacological effects, including anticancer properties, by interacting with biological targets such as tubulin.[4]

Caption: Synthesis of Bioactive Chalcones.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, standardized protocols for their experimental determination, and its significance as a synthetic precursor. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Accurate characterization of its physical properties is fundamental to its effective application in chemical synthesis and the development of new therapeutic agents.

References

- 1. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]

- 2. This compound | 1136-86-3 [chemicalbook.com]

- 3. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1136-86-3 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. L06439.06 [thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. This compound | 1136-86-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 3 ,4 ,5 -Trimethoxyacetophenone 98 1136-86-3 [sigmaaldrich.com]

- 11. This compound(1136-86-3) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. bmse010088 3,4,5-Trimethoxyacetophenone at BMRB [bmrb.io]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]

- 17. 2,4,5-Trimethoxyacetophenone | C11H14O4 | CID 74560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ethanone, 1-(3,4,5-trimethoxyphenyl)- [webbook.nist.gov]

- 19. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 22. byjus.com [byjus.com]

- 23. pennwest.edu [pennwest.edu]

- 24. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 25. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 26. byjus.com [byjus.com]

- 27. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 28. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 29. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 30. sciencebuddies.org [sciencebuddies.org]

- 31. lifechemicals.com [lifechemicals.com]

Spectroscopic Profile of 3',4',5'-Trimethoxyacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3',4',5'-Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei.[1]

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.22 | s | 2H | H-2', H-6' |

| 3.93 | d (J = 2.5 Hz) | 9H | 3 x -OCH₃ |

| 2.60 | s | 3H | -COCH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 196.9 | C=O |

| 153.1 | C-3', C-5' |

| 143.1 | C-4' |

| 132.5 | C-1' |

| 105.9 | C-2', C-6' |

| 60.9 | p-OCH₃ |

| 56.3 | m-OCH₃ |

| 26.4 | -COCH₃ |

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Aryl ketone) stretching |

| ~1580, ~1500 | Medium-Strong | C=C (Aromatic) stretching |

| ~1250-1000 | Strong | C-O (Ether) stretching |

| ~3000-2850 | Medium | C-H (sp³) stretching |

| ~3100-3000 | Weak | C-H (sp²) stretching |

Sample Preparation: KBr wafer or thin film[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]

| m/z | Relative Intensity (%) | Assignment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 195 | High | [M - CH₃]⁺ |

| 167 | Medium | [M - COCH₃]⁺ |

| 139 | Medium | [M - COCH₃ - CO]⁺ |

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[1] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.[1] The solution is then filtered into an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[2] For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): A small amount of solid this compound is dissolved in a volatile solvent like methylene (B1212753) chloride.[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.[7] In the electron ionization (EI) source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[7]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[7] A detector then records the abundance of each ion.[7]

Visualizations

Caption: General workflow for spectroscopic analysis.

Caption: Key mass spectral fragmentations.

References

Navigating the Solubility Landscape of 3',4',5'-Trimethoxyacetophenone: A Technical Guide

For Immediate Release

Introduction to 3',4',5'-Trimethoxyacetophenone

This compound, a derivative of acetophenone, is a solid crystalline substance.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with three methoxy (B1213986) groups and an acetyl group, renders it soluble in various organic solvents while exhibiting limited solubility in water.[3][4] This compound serves as a vital building block in organic synthesis, particularly in the Claisen-Schmidt condensation for the production of chalcones, a class of compounds investigated for their potential anticancer properties.

Qualitative Solubility Profile

General qualitative assessments indicate that this compound is soluble in common organic solvents such as ethanol (B145695) and acetone.[3][4] Conversely, it is characterized as being only slightly soluble in water.[1][2][5] Precise, quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly accessible scientific literature. To address this, the following sections provide comprehensive methodologies for researchers to determine these values experimentally.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Toluene |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, two robust experimental protocols are detailed below: the gravimetric method and the UV-Visible spectrophotometric method.

Gravimetric Method for Solubility Determination

This classical and reliable method involves determining the mass of solute dissolved in a known mass or volume of a solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the container to rest at the set temperature until the undissolved solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Filter the solution immediately using a syringe filter that is compatible with the solvent to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute may be used.

-

Mass Determination: Once the solvent is completely removed, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the solute. Cool the container in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100

Caption: Workflow for gravimetric solubility determination.

UV-Visible Spectrophotometric Method for Solubility Determination

This method is suitable for compounds that possess a chromophore and thus absorb light in the UV-Vis spectrum. It is a sensitive and often faster alternative to the gravimetric method.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

Procedure:

Part 1: Preparation of a Standard Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure Absorbance of Standards: Measure the absorbance of each standard solution at the determined λmax.

-

Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and can be described by the Beer-Lambert law equation (A = εbc).

Part 2: Analysis of the Saturated Solution

-

Prepare and Equilibrate Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Withdrawal and Filtration: Withdraw a small aliquot of the clear supernatant and filter it as described previously.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate Concentration: Use the equation of the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Application in Chalcone Synthesis and Anticancer Research

This compound is a precursor in the synthesis of various chalcones, which are investigated for their potential as anticancer agents. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction with a substituted benzaldehyde.[6][7][8][9] The resulting chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells and interfere with microtubule polymerization, a critical process for cell division.[10][11][12][13][14][15][16][17][18]

Caption: Synthesis of chalcones and their anticancer mechanism.

Conclusion

While the quantitative solubility of this compound in various organic solvents is not extensively reported, this guide provides the necessary framework and detailed experimental protocols for its determination. Understanding the solubility of this key intermediate is paramount for its effective use in the synthesis of potentially therapeutic compounds. The provided methodologies offer a clear path for researchers to generate reliable and reproducible solubility data, thereby facilitating further advancements in drug discovery and development.

References

- 1. This compound | 1136-86-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]

- 4. CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Video: Drugs that Destabilize Microtubules [jove.com]

3',4',5'-Trimethoxyacetophenone: A Versatile Building Block in Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3',4',5'-Trimethoxyacetophenone is a polysubstituted aromatic ketone that has emerged as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a trimethoxyphenyl group, is a key pharmacophore in numerous molecules with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a synthetic building block. Detailed experimental protocols for its synthesis and its utilization in key reactions, alongside tabulated quantitative data and visual diagrams of relevant biological pathways, are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound, a white to yellow crystalline powder, is an aromatic ketone with the chemical formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1][2] Its structure is characterized by an acetophenone (B1666503) core substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring.[1][3] This substitution pattern renders the aromatic ring electron-rich and imparts specific reactivity and biological properties to its derivatives.[4] The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, including chalcones, flavonoids, and various heterocyclic compounds.[5][6] Many of these derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1136-86-3 | [2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [2] |

| Appearance | White to yellow crystalline powder | [8] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 173-174 °C at 10 mmHg | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][4] |

| InChIKey | VUGQIIQFXCXZJU-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, most notably via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).[5][6]

Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene

This is a common and effective method for synthesizing this compound. The reaction involves the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10]

Caption: Friedel-Crafts Acylation Workflow for this compound Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

1,2,3-Trimethoxybenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C in an ice-water bath.[9]

-

Add a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.[9]

-

After the addition is complete, add a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, keeping the temperature at or below 0 °C.[9]

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[9]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[9]

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications as a Synthetic Building Block

This compound is a cornerstone for the synthesis of a multitude of biologically active molecules. Its most prominent application is in the synthesis of chalcones, which serve as precursors to other important heterocyclic systems.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are synthesized through a base- or acid-catalyzed Claisen-Schmidt condensation between this compound and various substituted aromatic aldehydes.[5][11] This reaction is highly versatile, allowing for the generation of a large library of chalcone (B49325) derivatives with diverse substitution patterns on the B-ring.

Caption: General Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Materials:

-

This compound

-

Substituted Aromatic Aldehyde

-

Ethanol (or other suitable solvent)

-

Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10-40%)

-

Dilute Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.

-

Collect the precipitated chalcone by vacuum filtration, wash with cold water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

-

Table of Representative Chalcones Synthesized from this compound

| Aldehyde Reactant | Chalcone Product | Reaction Conditions | Yield (%) | Reference(s) |

| 4-Hydroxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | 68 | |

| 3-Hydroxy-4-methoxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol, rt | 75 | |

| 3,4-Dimethoxybenzaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | KOH, Acetic Acid, rt | 46 | [12] |

| Indole-3-carboxaldehyde | (E)-1-(3,4,5-trimethoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | Piperidine, Ethanol, reflux | 80 |

Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction

Chalcones derived from this compound can be further utilized to synthesize dihydropyrimidinones (DHPMs) through a Biginelli or Biginelli-like reaction.[5][13] This multicomponent reaction typically involves the chalcone, urea (B33335) or thiourea, and a catalytic amount of acid.[13][14]

Experimental Protocol: Biginelli Reaction for DHPM Synthesis

-

Materials:

-

Chalcone derivative

-

Urea (or Thiourea)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea (1.5 equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated dihydropyrimidinone by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent.

-

Biological Significance of Derivatives

Derivatives of this compound, particularly chalcones and their heterocyclic counterparts, have garnered significant interest in medicinal chemistry due to their potent biological activities.

Tubulin Polymerization Inhibition

A significant number of chalcones bearing the 3,4,5-trimethoxyphenyl moiety have been identified as potent inhibitors of tubulin polymerization.[15][16] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[16] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[15] The natural product Combretastatin (B1194345) A-4, a potent anticancer agent, features a trimethoxyphenyl ring, and many synthetic analogues have been developed based on this scaffold.[17][18]

Caption: Mechanism of Tubulin Polymerization Inhibition by 3',4',5'-Trimethoxychalcones.

Modulation of Signaling Pathways

Recent studies have indicated that certain chalcone derivatives can modulate key signaling pathways implicated in cancer progression, such as the JAK/STAT and VEGF pathways.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine-mediated cell signaling that governs cell proliferation, differentiation, and survival.[7][19] Dysregulation of this pathway is a hallmark of many cancers. Specific chalcones have been shown to inhibit the phosphorylation of JAK and STAT proteins, thereby blocking downstream signaling and inducing anticancer effects.[7][19] For instance, the synthetic chalcone α-Br-2',3,4,4'-tetramethoxychalcone has been identified as a novel JAK/STAT inhibitor.[19]

-

VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Chalcone derivatives have been designed as potential VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[9][20]

Caption: Inhibition of VEGF and JAK/STAT Signaling Pathways by Chalcone Derivatives.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its readily accessible nature and the straightforward methodologies for its conversion into a wide range of derivatives, most notably chalcones, make it an attractive starting material for the development of novel bioactive compounds. The recurrent presence of the 3,4,5-trimethoxyphenyl moiety in potent anticancer agents that target fundamental cellular processes like tubulin dynamics and key signaling pathways underscores the continued importance of this scaffold in drug discovery. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their synthetic and therapeutic endeavors.

References

- 1. echemi.com [echemi.com]

- 2. 3′,4′,5′-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1136-86-3: 3′,4′,5′-Trimethoxyacetophenone [cymitquimica.com]

- 5. An Approach to Synthesize Phenstatin Analogues from Azidochalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]

- 6. This compound | 1136-86-3 | Benchchem [benchchem.com]

- 7. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]

- 8. This compound | 1136-86-3 [chemicalbook.com]

- 9. Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. INHIBITION OF VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR-2 BY CHALCONES [ebrary.net]

- 12. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 13. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. Novel syntheses of cis and trans isomers of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Frontier of 3',4',5'-Trimethoxyacetophenone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 3',4',5'-trimethoxyacetophenone has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. This technical guide delves into the core biological properties of these compounds, with a primary focus on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the critical information needed to advance this promising class of molecules.

Core Biological Activities

Derivatives of this compound, most notably chalcones, have demonstrated a broad spectrum of biological effects. The trimethoxyphenyl moiety is a key pharmacophore, often associated with potent bioactivities.

Anticancer Activity

The most extensively studied biological property of this compound derivatives is their anticancer activity. These compounds have shown potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines.

Mechanism of Action:

The primary anticancer mechanism involves the disruption of microtubule dynamics.[1] By binding to the colchicine (B1669291) site on β-tubulin, these derivatives inhibit tubulin polymerization, leading to a cascade of downstream effects:

-

G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle assembly prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase cascades.[2] Key apoptosis markers like cleaved Caspase-3 and cleaved PARP are upregulated.

-

Inhibition of Cancer Cell Migration: Some derivatives have also been shown to inhibit cancer cell migration, a critical step in metastasis.[3]

-

Interaction with Other Molecular Targets: Research has also explored the potential of these compounds to interact with other crucial cancer-related targets, such as topoisomerase-II.[1]

Quantitative Anticancer Data:

The antiproliferative activity of various this compound derivatives, particularly chalcones, has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Derivative Class | Compound | Cancer Cell Line | IC50 Value | Reference |

| Chalcone (B49325) | Indolyl Chalcone 10 | PC3 (Prostate) | 17 nM (48h) | [4] |

| DU145 (Prostate) | 20 nM (48h) | [4] | ||

| HCT116 (Colorectal) | 39 nM (48h) | [4] | ||

| HT-29 (Colorectal) | 28 nM (48h) | [4] | ||

| Chalcone | Chromonyl Chalcone 13 | Various | 2.6–5.1 µM (48h) | [2][4] |

| Chalcone | 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone (Chalcone 8) | Various | Potent | [2][4] |

| Chalcone | 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | Macrophages (NO production) | 0.3 µM | [5] |

| Chalcone | 3,4-dihydroxy-3',4',5'-trimethoxychalcone (11) | Macrophages (NO production) | 1.5 µM | [5] |

| Chalcone | 3-hydroxy-3',4,4',5'-tetramethoxychalcone (14) | Macrophages (NO production) | 1.3 µM | [5] |

| Chalcone | 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 (Liver) | 1.8 µM | [5] |

| Colon 205 (Colon) | 2.2 µM | [5] |

Anti-inflammatory Activity

Several derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways.

Mechanism of Action:

The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and signaling pathways:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain derivatives can inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the production of prostaglandins (B1171923), key mediators of inflammation.[6]

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO is a hallmark of inflammation. These compounds can inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[5]

-

Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory response is often linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which control the expression of numerous pro-inflammatory genes and cytokines like IL-1β, IL-6, and TNF-α.[7][8]

Quantitative Anti-inflammatory Data:

| Derivative | Assay | Effect | Reference |

| Ibuprofen derivative (21) | Carrageenan-induced rat paw edema | 67% reduction | [6] |

| Ketoprofen derivative (16) | Carrageenan-induced rat paw edema | 91% reduction | [6] |

| Ibuprofen derivative (21) | COX-2 Inhibition | 67% inhibition | [6] |

| Ketoprofen derivative (19) | COX-2 Inhibition | 94% inhibition | [6] |

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been explored, but the results have been less consistent and generally less potent compared to their anticancer and anti-inflammatory effects. Some studies have reported moderate antibacterial activity for certain chalcone derivatives, while others have found no significant antimicrobial effects.[9][10] Further structure-activity relationship studies are needed to optimize the antimicrobial potential of this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

Principle: This reaction involves the base-catalyzed condensation of this compound with an appropriate aldehyde to form the characteristic α,β-unsaturated ketone structure of chalcones.[2][4]

Protocol:

-

Dissolve this compound (1 equivalent) in ethanol (B145695) in a round-bottom flask.

-

Add a base, such as sodium hydroxide (B78521) (NaOH) or piperidine, to the solution and stir for 30 minutes at room temperature.

-

Add the desired substituted aldehyde (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature or under reflux for a specified duration (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

The precipitated solid (chalcone) is collected by filtration, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

MTT Assay for Antiproliferative Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and their substrates.

Protocol:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in absorbance (turbidity) at 340 nm.

Protocol:

-

Reconstitute purified tubulin in a polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

In a 96-well plate, add the test compound at various concentrations. Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

-

Initiate polymerization by adding the tubulin-GTP solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The enzyme activity is determined by measuring the production of prostaglandins from arachidonic acid.

Protocol:

-

In a reaction tube, combine a buffer (e.g., Tris-HCl), a heme cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., a strong acid).

-

Quantify the amount of prostaglandin (B15479496) E2 (PGE2) produced using an ELISA kit or by LC-MS.

-

Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix an aliquot of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate for 10-15 minutes at room temperature to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition for each concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound derivatives. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. The chalcone scaffold has proven to be especially fruitful, yielding compounds with nanomolar efficacy against cancer cells. The well-defined mechanisms of action, centered on microtubule disruption and modulation of key inflammatory signaling pathways, provide a solid foundation for further drug development efforts.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chalcone scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Novel Derivatives: Synthesis and evaluation of other classes of derivatives beyond chalcones could uncover new biological activities.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds need to be advanced into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer and anti-inflammatory drugs could lead to more effective treatment strategies.

This technical guide provides a comprehensive starting point for researchers and drug developers interested in harnessing the therapeutic potential of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to facilitate the rational design and evaluation of new and improved therapeutic agents based on this promising chemical scaffold.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3',4',5'-Trimethoxyacetophenone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4',5'-Trimethoxyacetophenone, a key synthetic intermediate in medicinal chemistry. The document covers its historical background, detailed synthetic protocols, physicochemical and spectral properties, and its significant role as a precursor to a variety of biologically active molecules, particularly chalcones with potent anticancer properties. The guide also delves into the signaling pathways modulated by its derivatives and presents detailed experimental procedures for key synthetic and biological assays, aiming to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Discovery and History

This compound, also known as acetosringone, is an aromatic ketone that has become a cornerstone in the synthesis of numerous biologically active compounds. While its modern applications are extensive, its historical origins trace back to the early 20th century. The first synthesis is attributed to the Austrian chemist Julius Mauthner. In his 1909 publication in the Journal für praktische Chemie, Mauthner described the synthesis of "Gallacetophenon-trimethyläther" (gallacetophenone trimethyl ether) through the methylation of gallacetophenone. This compound is chemically identical to this compound. Mauthner's work laid the foundation for the future exploration of this versatile molecule.

Initially, its significance was primarily as a chemical curiosity. However, with the advent of modern medicinal chemistry, the unique electronic and steric properties conferred by the three methoxy (B1213986) groups on the phenyl ring have made this compound a highly valuable building block. Its structural motif is found in a variety of natural products and has been extensively utilized in the development of novel therapeutic agents.

Physicochemical and Spectral Data

This compound is a white to light yellow crystalline powder. It is slightly soluble in water but soluble in organic solvents like chloroform.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| CAS Number | 1136-86-3 | |

| Melting Point | 78-80 °C | |

| Boiling Point | 173-174 °C at 10 mmHg | |

| Appearance | White to light yellow crystalline powder |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.20 (s, 2H, Ar-H), 3.92 (s, 6H, 2 x OCH₃), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 197.1 (C=O), 153.2 (C3', C5'), 142.9 (C4'), 131.6 (C1'), 105.4 (C2', C6'), 60.9 (p-OCH₃), 56.4 (m-OCH₃), 26.4 (COCH₃) |

| Infrared (IR) (KBr) | ν (cm⁻¹): 2940 (C-H), 1675 (C=O), 1580, 1500 (C=C aromatic), 1125 (C-O) |

| Mass Spectrometry (MS) | m/z: 210 (M+), 195, 167, 139 |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658).